molecular formula C14H9Cl2NO6S B3476900 5-{[(2,6-Dichlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid

5-{[(2,6-Dichlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid

Cat. No.: B3476900
M. Wt: 390.2 g/mol
InChI Key: GCPYYWLTVQVZHL-UHFFFAOYSA-N
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Description

5-{[(2,6-Dichlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2,6-Dichlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of 2,6-dichloroaniline followed by a coupling reaction with benzene-1,3-dicarboxylic acid. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[(2,6-Dichlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

5-{[(2,6-Dichlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[(2,6-Dichlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(2,6-Dichlorophenyl)sulfonyl]amino}benzene-1,4-dicarboxylic acid
  • 5-{[(2,6-Dichlorophenyl)sulfonyl]amino}benzene-1,2-dicarboxylic acid

Uniqueness

5-{[(2,6-Dichlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-[(2,6-dichlorophenyl)sulfonylamino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO6S/c15-10-2-1-3-11(16)12(10)24(22,23)17-9-5-7(13(18)19)4-8(6-9)14(20)21/h1-6,17H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPYYWLTVQVZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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